molecular formula C8H18ClNO B8144922 4-Tert-butylmorpholine hydrochloride

4-Tert-butylmorpholine hydrochloride

Cat. No.: B8144922
M. Wt: 179.69 g/mol
InChI Key: FBWKKJMQNREZGW-UHFFFAOYSA-N
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Description

4-Tert-butylmorpholine hydrochloride is a chemical compound with the molecular formula C8H18ClNO. It is a derivative of morpholine, where the hydrogen atom at the 4-position is replaced by a tert-butyl group. This compound is commonly used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butylmorpholine hydrochloride typically involves the reaction of morpholine with tert-butyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the tert-butyl group replaces the hydrogen atom at the 4-position of morpholine. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

4-Tert-butylmorpholine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile .

Scientific Research Applications

4-Tert-butylmorpholine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-tert-butylmorpholine hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes, affecting their activity and function. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound towards its targets .

Comparison with Similar Compounds

Similar Compounds

    Morpholine: The parent compound without the tert-butyl group.

    N-tert-butylmorpholine: A similar compound with the tert-butyl group attached to the nitrogen atom.

    4-tertiarybutylmorpholine: Another derivative with a similar structure

Uniqueness

4-Tert-butylmorpholine hydrochloride is unique due to the presence of the tert-butyl group at the 4-position, which imparts distinct chemical and physical properties. This structural modification enhances its stability and reactivity compared to other morpholine derivatives .

Properties

IUPAC Name

4-tert-butylmorpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-8(2,3)9-4-6-10-7-5-9;/h4-7H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBWKKJMQNREZGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CCOCC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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